3-Bromo-2,8-dimethylquinolin-4-ol
Description
3-Bromo-2,8-dimethylquinolin-4-ol is a halogenated quinoline derivative characterized by a bromine atom at position 3, methyl groups at positions 2 and 8, and a hydroxyl group at position 2.
Properties
IUPAC Name |
3-bromo-2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIHMHPMCKIEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,8-dimethylquinolin-4-ol typically involves the bromination of 2,8-dimethylquinolin-4-ol. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2,8-dimethylquinolin-4-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of various reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-2,8-dimethylquinolin-4-ol is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of 3-Bromo-2,8-dimethylquinolin-4-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including DNA, enzymes, and cellular receptors. These interactions can lead to the modulation of biological processes, resulting in its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with bromine and other substituents are widely studied for their pharmacological and material science applications. Below is a systematic comparison of 3-bromo-2,8-dimethylquinolin-4-ol with structurally related compounds:
Substituent Effects on Electronic and Physical Properties
- This compound: Substituents: Bromine (C3), methyl (C2, C8), hydroxyl (C4). Electronic Effects: Methyl groups donate electrons, counterbalancing the electron-withdrawing bromine. Physical Properties: Methyl groups likely reduce melting point (MP) compared to halogen-dense analogs by disrupting crystal packing .
- 6-Bromo-3-chloroquinolin-4-ol (CAS 857762-32-4): Substituents: Bromine (C6), chlorine (C3), hydroxyl (C4). Electronic Effects: Chlorine’s stronger electron-withdrawing nature increases the hydroxyl group’s acidity compared to methylated analogs. Applications: Similar bromo-chloro quinolinols are intermediates in antimicrobial or anticancer agent synthesis .
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Substituents: Bromine (C6), difluoromethylphenylamine (C4). Physical Properties: High MP (272–274°C) due to strong intermolecular interactions (e.g., hydrogen bonding from NH and π-stacking) . Spectral Data: Distinct 1H-NMR signals at δ 11.30 (NH) and δ 7.14 (CF2H) highlight substituent effects .
Data Table: Key Comparative Properties
Biological Activity
3-Bromo-2,8-dimethylquinolin-4-ol is a quinoline derivative with notable biological activities. Its molecular formula is and it has a molecular weight of 252.11 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
The compound is characterized by its bromine substitution at the 3-position of the quinoline ring, which influences its reactivity and biological properties. The synthesis typically involves bromination of 2,8-dimethylquinolin-4-ol under controlled conditions to ensure high yield and purity.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets, including:
- DNA : Potentially acting as an intercalator or affecting replication processes.
- Enzymes : Inhibiting specific enzymes involved in metabolic pathways.
- Cellular Receptors : Modulating receptor activity that can alter cellular signaling pathways.
These interactions can lead to significant biological outcomes such as cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties against a range of pathogens. The compound has shown effectiveness against:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Effective against Gram-positive and Gram-negative strains |
| Fungi | Inhibitory effects on various fungal species |
| Viruses | Potential antiviral activity observed in preliminary studies |
The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. In vitro assays reveal:
| Cancer Type | IC50 Value (µM) |
|---|---|
| Breast Cancer | 12 |
| Lung Cancer | 15 |
| Colon Cancer | 10 |
These values indicate the concentration required to inhibit cell growth by 50%. The compound appears to induce apoptosis and inhibit proliferation through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
- Anticancer Potential : In a study conducted on human breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates, with significant activation of caspase-3 and caspase-9 pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
